(R)-Dimethindene Maleate

Description

BenchChem offers high-quality (R)-Dimethindene Maleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Dimethindene Maleate including the price, delivery time, and more detailed information at info@benchchem.com.

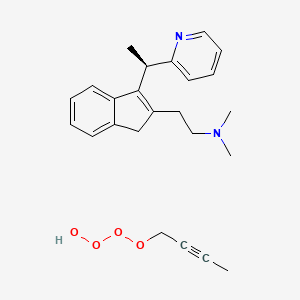

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H30N2O4 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

N,N-dimethyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine;1-hydroperoxyperoxybut-2-yne |

InChI |

InChI=1S/C20H24N2.C4H6O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;1-2-3-4-6-8-7-5/h4-10,12,15H,11,13-14H2,1-3H3;5H,4H2,1H3/t15-;/m0./s1 |

InChI Key |

GHFIFWZDAMAIDO-RSAXXLAASA-N |

Isomeric SMILES |

CC#CCOOOO.C[C@@H](C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C |

Canonical SMILES |

CC#CCOOOO.CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Stereochemical Pharmacodynamics: The Selectivity Profile of (R)-Dimethindene vs. (S)-Dimethindene at Muscarinic M2 Receptors

[1]

Executive Summary The pharmacological characterization of dimethindene reveals a distinct "chiral switch" in receptor selectivity. While the racemate is a well-established H1 antihistamine, its enantiomers display divergent affinity profiles. This guide provides an in-depth technical analysis of the selectivity of (R)-dimethindene and (S)-dimethindene over muscarinic M2 receptors.

Crucial Scientific Distinction:

-

(R)-(-)-Dimethindene: The eutomer for Histamine H1 receptors (

).[1] It displays significantly lower affinity for muscarinic M2 receptors compared to its enantiomer.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

(S)-(+)-Dimethindene: The eutomer for Muscarinic M2 receptors (

).[1][3] It acts as a potent, M2-selective antagonist with a selectivity window favoring M2 over M1, M3, and M4 subtypes.[1][3]

This guide focuses on quantifying these interactions, detailing the experimental protocols to validate M2 selectivity, and visualizing the signaling pathways involved.

Pharmacological Profile & Structure-Activity Relationship (SAR)

The selectivity of dimethindene is governed by the spatial orientation of the ethylpyridine moiety at the chiral center.

Comparative Affinity Data

The following table summarizes the binding constants (

| Receptor Subtype | Ligand | Affinity ( | Selectivity Ratio (vs M2) | Primary Signaling Pathway |

| Muscarinic M2 | (S)-(+)-Dimethindene | 7.78 / 7.86 | 1.0 (Reference) | |

| Muscarinic M2 | (R)-(-)-Dimethindene | ~6.2 - 6.5* | ~0.03x (Distomer) | |

| Muscarinic M1 | (S)-(+)-Dimethindene | 7.08 | 5-fold lower | |

| Muscarinic M3 | (S)-(+)-Dimethindene | 6.70 | 12-fold lower | |

| Histamine H1 | (R)-(-)-Dimethindene | 9.42 | N/A (H1 Eutomer) | |

| Histamine H1 | (S)-(+)-Dimethindene | 7.48 | ~100-fold lower |

*Note: (R)-dimethindene is approximately 41-fold less potent at muscarinic receptors than the (S)-enantiomer.[1]

Mechanism of Chiral Recognition

The M2 muscarinic receptor possesses an orthosteric binding pocket deep within the transmembrane bundle.

-

The (S)-Configuration: Allows the ethylpyridine group to engage in favorable hydrophobic interactions and pi-pi stacking within the M2 pocket, stabilizing the inactive state of the

-coupled receptor. -

The (R)-Configuration: Causes steric clash or suboptimal orientation within the M2 pocket, drastically reducing affinity. Conversely, this configuration is optimal for the Histamine H1 receptor pocket.

Visualization of Signaling & Workflows

M2 Receptor Signaling Pathway (Gi/o Coupling)

The following diagram illustrates the downstream effects of M2 receptor antagonism by (S)-dimethindene.

Caption: Mechanism of M2 antagonism. (S)-Dimethindene blocks Gi-mediated inhibition of Adenylyl Cyclase.

Experimental Protocols

To rigorously determine the selectivity of (R)- vs. (S)-dimethindene, two complementary assays are required: Radioligand Binding (Affinity) and GTP

Protocol A: Competition Radioligand Binding Assay

Objective: Determine the

Workflow Steps:

-

Membrane Preparation:

-

Homogenize rat heart tissue (rich in M2) or CHO-K1 cells stably expressing human M2 receptors.

-

Centrifuge at 40,000 x g for 20 min at 4°C. Resuspend pellet in assay buffer (50 mM Tris-HCl, 10 mM

, 1 mM EDTA, pH 7.4).

-

-

Incubation:

-

Total Binding: 200 µL Membrane + 25 µL Radioligand (

concentration) + 25 µL Vehicle. -

Non-Specific Binding (NSB): Add 10 µM Atropine.

-

Experimental: Add increasing concentrations of (R)- or (S)-dimethindene (

M to

-

-

Equilibrium: Incubate for 60-90 minutes at 25°C (room temp) to reach equilibrium.

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces NSB).

-

Quantification: Liquid scintillation counting.

-

Analysis: Fit data to a one-site competition model to derive

. Calculate

Protocol B: Functional Binding Assay

Objective: Confirm that the binding translates to functional antagonism of G-protein activation.

Workflow Steps:

-

Agonist Challenge: Use an

concentration of Carbachol to stimulate -

Antagonist Titration: Co-incubate membranes with GDP (10 µM),

(0.1 nM), Carbachol, and varying concentrations of Dimethindene enantiomers. -

Readout: Measure the reduction in

binding. (S)-dimethindene should potently inhibit the Carbachol signal; (R)-dimethindene should show weak inhibition.

Experimental Workflow Diagram

Caption: Radioligand competition binding workflow for determining affinity constants (

Clinical & Translational Implications[1]

The "Chiral Switch" Advantage

Developing (S)-dimethindene as a standalone agent offers a strategic advantage for targeting M2-mediated pathologies (e.g., cognitive disorders where presynaptic M2 autoreceptors inhibit Acetylcholine release).

-

Cognitive Enhancement: Blockade of presynaptic M2 receptors enhances ACh release. (S)-dimethindene is a tool compound for this mechanism.[1]

-

Reduced Sedation: By removing the (R)-enantiomer (H1 active), an (S)-dimethindene formulation would avoid the sedative side effects typical of H1 antihistamines.

Selectivity Ratios

To validate "Selectivity," the compound must demonstrate at least a 10-fold difference in affinity.[5]

-

M2/M1 Ratio: (S)-dimethindene exhibits ~5-6 fold selectivity.[1][5] While not "highly" selective compared to modern tools, it differentiates sufficiently for tissue assays (Heart vs. Vas Deferens).

-

M2/M3 Ratio: ~12-fold selectivity.[1] This is crucial for avoiding dry mouth (M3 mediated) side effects in potential therapeutic applications.

References

-

Pfaff, O., et al. (1995).[1] "The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist."[1][3] European Journal of Pharmacology, 286(3), 229-240.[1] Link

-

Tocris Bioscience. (n.d.). "Product Information: (S)-(+)-Dimethindene maleate." Tocris.com. Link

- Mutschler, E., et al. (1998). "Muscarinic receptors: structural features and structure-activity relationships of agonists and antagonists." Progress in Drug Research.

- Fozard, J. R., et al. (2002). "Affinity of the enantiomers of dimethindene for the histamine H1-receptor." Naunyn-Schmiedeberg's Archives of Pharmacology.

Sources

- 1. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. (S)-(+)-Dimethindene maleate | M2 Receptors | Tocris Bioscience [tocris.com]

- 4. Stereoselective inhibition of muscarinic receptor subtypes by the enantiomers of hexahydro-difenidol and acetylenic analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application and Protocol for Chiral HPLC Method Development for (R)-dimethindene Maleate

Abstract

This comprehensive guide details the development and application of a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of dimethindene maleate. The focus is on resolving the active (R)-enantiomer from its (S)-counterpart. This document provides a foundational protocol using a polysaccharide-based chiral stationary phase (CSP) and delves into the strategic considerations underpinning the method development process. It is intended for researchers, analytical scientists, and professionals in drug development engaged in the purity and stability testing of chiral pharmaceutical compounds.

Introduction: The Significance of Chirality in Dimethindene

Dimethindene is a first-generation selective H1 antagonist, utilized as an antihistamine and anticholinergic agent for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] The molecule possesses a single stereocenter, existing as a racemic mixture of (R)- and (S)-enantiomers. As is common with chiral drugs, the pharmacological activity is often stereoselective. In the case of dimethindene, the (R)-enantiomer is the primary contributor to its antihistaminic effect.

Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate the characterization of chiral drugs to ensure their safety and efficacy.[2] Consequently, the development of reliable analytical methods to separate and quantify the enantiomers of dimethindene is critical for quality control in pharmaceutical formulations and for pharmacokinetic studies.[3] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the preeminent technique for this purpose, offering high resolution and sensitivity.[4]

Strategic Approach to Chiral Method Development

The successful separation of enantiomers is a nuanced process governed by the complex interactions between the analyte, the chiral stationary phase, and the mobile phase.[5] Our developmental strategy is rooted in a systematic screening of CSPs and mobile phases, prioritizing polysaccharide-based columns due to their broad applicability for a wide range of chiral compounds, including antihistamines.[6]

Causality-Driven Selection of the Chiral Stationary Phase (CSP)

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, function through a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which collectively create a chiral recognition mechanism.[7] The phenylcarbamate derivatives on the polysaccharide backbone form chiral grooves into which the enantiomers fit differently, leading to differential retention times.[3]

For dimethindene, a basic compound, a cellulose-based CSP such as cellulose tris(3,5-dimethylphenylcarbamate) is an excellent starting point. An application by Phenomenex (App ID 20461) demonstrates the successful separation of dimethindene on a Lux® 5µm Cellulose-3 column, which is a cellulose tris(4-methylbenzoate) phase, confirming the suitability of this class of CSPs.[3]

Mobile Phase Optimization: A Trifecta of Components

In normal phase chromatography, the mobile phase is a critical determinant of selectivity and resolution. The typical mobile phase composition for basic compounds on polysaccharide CSPs consists of an alkane, an alcohol, and a basic additive.

-

Alkane (e.g., Hexane or Heptane): This non-polar component constitutes the bulk of the mobile phase and controls the overall elution strength.

-

Alcohol (e.g., Ethanol or Isopropanol): This polar modifier competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration is the primary means of modifying retention times and selectivity.

-

Basic Additive (e.g., Diethylamine - DEA): For basic analytes like dimethindene, a small amount of a basic additive is crucial.[8] It serves to mask acidic silanol groups on the silica support that can cause peak tailing and poor reproducibility.[8] Typically, a concentration of 0.1% is sufficient to achieve symmetrical peak shapes.[9]

The interplay of these three components dictates the retention and resolution of the enantiomers. A systematic approach to optimization involves varying the alcohol percentage and, if necessary, the type of alcohol or basic additive.

Experimental Protocol: Enantioselective Analysis of Dimethindene

This protocol is based on established methods for the chiral separation of dimethindene and is designed to be a robust starting point for method development and validation.

Materials and Reagents

-

Solvents: HPLC grade n-Hexane, Ethanol (200 proof), and Diethylamine (DEA).

-

Standards: (R,S)-Dimethindene Maleate reference standard, (R)-Dimethindene Maleate reference standard (if available).

-

Sample Diluent: A solution of n-Hexane and Ethanol in a 95:5 (v/v) ratio.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

| Parameter | Recommended Setting |

| HPLC Column | Lux® 5µm Cellulose-3, 250 x 4.6 mm |

| Mobile Phase | n-Hexane / Ethanol / DEA (95:5:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C (controlled) |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 15 minutes |

Standard and Sample Preparation

-

Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of (R,S)-Dimethindene Maleate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

-

Working Standard Solution (50 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

-

Sample Preparation: Prepare the sample to have a final concentration of approximately 50 µg/mL of dimethindene maleate in the sample diluent. Filtration through a 0.45 µm PTFE syringe filter is recommended prior to injection.

Method Development Workflow

The following diagram illustrates the logical workflow for developing and optimizing the chiral HPLC method for dimethindene.

Caption: Workflow for Chiral HPLC Method Development of Dimethindene.

Method Validation Considerations

For use in a regulated environment, the developed analytical method must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R2).[10] The validation should demonstrate that the method is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer and any potential impurities or degradation products. This is demonstrated by achieving baseline resolution (Rs > 1.5) between the enantiomer peaks.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the target concentration.

-

Accuracy: The closeness of the test results to the true value. This can be assessed by the analysis of samples with known concentrations of the enantiomers.

-

Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal usage.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Action(s) |

| Poor Resolution | - Incorrect mobile phase composition.- Column degradation. | - Optimize the alcohol percentage in the mobile phase.- Use a new or validated column. |

| Peak Tailing | - Active silanol interactions.- Insufficient basic additive. | - Ensure 0.1% DEA is present in the mobile phase.- Consider alternative basic additives like ethanolamine if tailing persists.[9] |

| Fluctuating Retention Times | - Inconsistent mobile phase preparation.- Temperature fluctuations. | - Prepare fresh mobile phase daily.- Use a column oven to maintain a stable temperature. |

| Loss of Signal/Sensitivity | - Detector lamp issue.- Sample degradation. | - Check the detector lamp status.- Prepare fresh samples and standards. |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of (R)-dimethindene maleate. By employing a systematic approach to method development, centered on the use of a polysaccharide-based chiral stationary phase, a robust and reliable analytical method can be established. The detailed protocol serves as a strong foundation for further optimization and validation in accordance with regulatory requirements, ensuring the accurate assessment of enantiomeric purity for this important pharmaceutical compound.

References

-

The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. (2018). LCGC Europe. [Link]

-

Important Aspects of UV Detection for HPLC. (2015). LCGC International. [Link]

-

Spectrophotometric Determination of Dimethindene in Pharmecutical Preparations and Water Samples. (2011). ResearchGate. [Link]

-

HPLC method for determination of dimetindene maleate in pharmaceutical preparations and environmental water samples: Application to content uniformity testing. (2019). ResearchGate. [Link]

-

Dimetindene on Lux 5µm Cellulose-3 in NP. (n.d.). Phenomenex. [Link]

-

Quantitative Analysis of Dimetindene Maleate in Dosage Forms by Ion-pair Reversed. (2014). Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

-

Effect of amine mobile phase additives in chiral subcritical fluid chromatography using polysaccharide stationary phases. (2016). ResearchGate. [Link]

-

Recent Advances in Chiral Separation of Antihistamine Drugs: Analytical and Bioanalytical Methods. (2016). PubMed. [Link]

-

Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. (2020). Scientific Research Publishing. [Link]

-

ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

-

Chiral mobile phase additives in HPLC enantioseparations. (2013). PubMed. [Link]

-

Dimethindene maleate in the treatment of sunburn. A double-blind, placebo-controlled pilot study. (1995). ResearchGate. [Link]

-

An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). PMC. [Link]

-

Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. [Link]

-

CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Daicel Chiral Technologies. [Link]

-

Chiral Separations Techniques. (2020). Regis Technologies. [Link]

-

Application of Polysaccharide-Based Chiral HPLC Columns for Separation of Nonenantiomeric Isomeric Mixtures of Organometallic Compounds. (2018). ACS Publications. [Link]

-

Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (2012). ResearchGate. [Link]

-

Dimethindene maleate in the treatment of sunburn. A double-blind, placebo-controlled pilot study. (1995). PubMed. [Link]

-

Dimetindene. (n.d.). Wikipedia. [Link]

-

HPLC solvents and mobile phase additives. (n.d.). UCL. [Link]

Sources

- 1. Dimetindene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Chiral Separations Techniques - Video | Regis Technologies [registech.com]

- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. chiraltech.com [chiraltech.com]

- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

Application Notes and Protocols: Preparation of (R)-dimethindene maleate Stock Solution in DMSO

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of (R)-dimethindene maleate stock solutions in dimethyl sulfoxide (DMSO). Tailored for researchers, scientists, and drug development professionals, this document outlines best practices to ensure the integrity, stability, and reliable performance of (R)-dimethindene maleate in experimental settings. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step to promote experimental reproducibility.

Introduction: The Criticality of Proper Stock Solution Preparation

(R)-dimethindene maleate is a potent and selective histamine H1 receptor antagonist, making it a valuable tool in allergy and inflammation research.[1][2][3] The accuracy and reproducibility of in vitro and in vivo studies involving this compound are fundamentally dependent on the quality of the prepared stock solution. Improper preparation can lead to issues such as inaccurate concentration, compound precipitation, degradation, or solvent-induced artifacts, all of which can compromise experimental outcomes.

Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent due to its exceptional ability to dissolve a broad range of organic molecules and its miscibility with aqueous media. However, its use necessitates a clear understanding of its properties and potential effects on biological systems. This application note serves as an in-depth guide to the robust preparation of (R)-dimethindene maleate stock solutions in DMSO, ensuring the highest degree of scientific integrity.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of both the solute and the solvent is paramount for successful stock solution preparation.

(R)-dimethindene maleate: Key Characteristics

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₄N₂ • C₄H₄O₄ | [1][4] |

| Molecular Weight | 408.49 g/mol | [5][6] |

| Appearance | White to beige powder | |

| CAS Number | 3614-69-5 (racemic mixture) | [1][4][6][7][8][9] |

| Solubility in DMSO | Sparingly soluble (1-10 mg/mL) to 82 mg/mL (200.73 mM) | [1][4][5] |

| Storage (Solid) | -20°C for ≥ 4 years | [1][4] |

| Stability (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [10][11] |

Note on Solubility: There is a notable discrepancy in the reported solubility of dimethindene maleate in DMSO. One supplier reports a solubility of 1-10 mg/mL, while another indicates a much higher solubility of 82 mg/mL.[1][5] This variability may be due to differences in the specific enantiomeric form, purity, or crystalline structure of the compound. It is strongly recommended to perform a small-scale solubility test with the specific batch of (R)-dimethindene maleate being used.

DMSO: The Solvent of Choice

DMSO is a powerful solvent, but its use in biological assays requires careful consideration. For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5% to avoid cytotoxicity.[10][12] Primary cells may be even more sensitive. For in vivo studies, the final DMSO concentration should ideally be 2% or lower to minimize toxicity.[10]

Safety Precautions

(R)-dimethindene maleate should be handled as a potentially hazardous substance. It is classified as harmful if swallowed.[8][13] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[8][11]

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of a (R)-dimethindene maleate stock solution.

Caption: Workflow for the preparation of (R)-dimethindene maleate stock solution.

Detailed Protocol for a 10 mM Stock Solution

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of (R)-dimethindene maleate in DMSO.

Materials and Equipment

-

(R)-dimethindene maleate powder (purity ≥98%)

-

Anhydrous, sterile DMSO (cell culture grade)

-

Analytical balance

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

(Optional) Sonicator bath

Step-by-Step Procedure

-

Calculations:

-

The molecular weight of (R)-dimethindene maleate is 408.49 g/mol .

-

To prepare a 10 mM (0.01 mol/L) stock solution, you will need 4.0849 mg of the compound per 1 mL of DMSO.

-

Calculation: 0.01 mol/L * 408.49 g/mol = 4.0849 g/L = 4.0849 mg/mL.

-

Adjust the amount to be weighed based on the desired final volume of the stock solution. For example, for 5 mL of a 10 mM stock, weigh out 20.42 mg of (R)-dimethindene maleate.

-

-

Preparation:

-

Allow the vial of (R)-dimethindene maleate and the bottle of DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

In a chemical fume hood, carefully weigh the calculated amount of (R)-dimethindene maleate into a sterile microcentrifuge tube or cryovial.

-

-

Dissolution:

-

Using a calibrated micropipette, add the calculated volume of sterile DMSO to the vial containing the compound.

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

-

Visually inspect the solution against a light source to ensure that all solid particles have dissolved and the solution is clear.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles which can lead to degradation of the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes.[10]

-

Dispense the stock solution into sterile, light-protective (amber) cryovials.

-

Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[10][11]

-

Working Solution Preparation and Application

Preparation of Working Solutions for Cell Culture

When preparing working solutions for cell-based assays, it is recommended to perform serial dilutions to avoid precipitation of the compound in the aqueous culture medium.[10]

Caption: Serial dilution workflow for preparing working solutions.

Example Dilution:

-

Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Prepare an intermediate dilution by adding, for example, 10 µL of the 10 mM stock to 990 µL of pre-warmed sterile culture medium. This results in a 100 µM solution with 0.1% DMSO.

-

From this intermediate dilution, further dilutions can be made to achieve the desired final concentration in your experimental setup, ensuring the final DMSO concentration remains below 0.5%.

It is essential to include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of DMSO as the treated samples. [10]

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the preparation of (R)-dimethindene maleate stock solutions in DMSO. By adhering to these guidelines, researchers can ensure the quality and consistency of their stock solutions, leading to more accurate and reproducible experimental results. The emphasis on understanding the underlying scientific principles of each step empowers researchers to adapt and troubleshoot as needed for their specific applications.

References

-

Dimethindene maleate Product Information. Selleck Chemicals. [Link]

-

Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

-

What is the mechanism of Dimetindene Maleate? Patsnap Synapse. [Link]

-

How do you use dmso. Shanghai Yearn Chemical Science-Tech Co., Ltd. [Link]

-

DMSO usage in cell culture. LifeTein. [Link]

-

Dimethindene Maleate. PubChem, National Institutes of Health. [Link]

-

Dimetindene. Wikipedia. [Link]

-

How to make a stock solution of a substance in DMSO. Quora. [Link]

-

Dimetindene Maleate | 3614-69-5. Pharmaffiliates. [Link]

-

How to prepare sterile drug solution in DMSO for cell culture? Reddit. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. What is the mechanism of Dimetindene Maleate? [synapse.patsnap.com]

- 3. Dimetindene - Wikipedia [en.wikipedia.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Dimethindene maleate产品说明书 [selleck.cn]

- 6. Dimethindene Maleate | C24H28N2O4 | CID 5282414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DIMETHINDENE MALEATE | 3614-69-5 [chemicalbook.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. medchemexpress.cn [medchemexpress.cn]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. lifetein.com [lifetein.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

Application Note: Optimized Chiral Separation of Dimethindene Enantiomers

Executive Summary

This guide details the protocol for the enantiomeric separation of Dimethindene , a potent first-generation H1-antihistamine. Dimethindene contains a single chiral center and is typically administered as a racemate (maleate salt), though the

To support enantioselective pharmacokinetic studies and quality control, this protocol prioritizes Normal Phase (NP) separation on polysaccharide-based columns due to superior resolution (

Chemical Profile & Separation Strategy

Analyte Properties

-

Structure: Tertiary amine with an indene backbone.

-

pKa: ~9.3 (Basic nitrogen).

-

Challenge: The basic tertiary amine interacts strongly with residual silanols on the silica support, leading to peak tailing.

-

Solution: Mobile phases must include a basic modifier (Diethylamine) to suppress ionization and shield silanols, or use high-ionic strength buffers in RP mode.

Method Development Decision Tree

The following logic governs the selection of the stationary and mobile phases.

Figure 1: Method Development Decision Tree. Normal Phase is the primary recommendation for purity analysis due to higher selectivity factors (

Protocol A: Normal Phase Separation (Gold Standard)

This method utilizes Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) or Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H). The amylose backbone (AD-H) generally provides superior recognition for the indene structure of dimethindene.

Materials

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent.

-

Solvents: n-Hexane (HPLC Grade), Ethanol (EtOH), Isopropanol (IPA).

-

Additive: Diethylamine (DEA) or Triethylamine (TEA). DEA is preferred for sharper peaks.

Screening Workflow

Perform the following isocratic runs to determine the optimal alcohol modifier.

| Parameter | Condition A (IPA System) | Condition B (Ethanol System) |

| Mobile Phase | n-Hexane / IPA / DEA | n-Hexane / EtOH / DEA |

| Ratio (v/v) | 90 : 10 : 0.1 | 90 : 10 : 0.1 |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temp | 25°C | 25°C |

| Detection | UV @ 254 nm | UV @ 254 nm |

Scientific Insight:

-

Why DEA? Without DEA, the basic nitrogen of dimethindene will protonate and interact with the silica support, causing severe peak tailing (

) and potential loss of resolution. The additive ensures the analyte remains neutral. -

Why Ethanol? Ethanol is a more polar protic solvent than IPA. It often alters the 3D helical conformation of the amylose polymer slightly, potentially enhancing the "fit" of the dimethindene molecule into the chiral grooves.

Optimization Steps

If resolution (

-

Reduce Temperature: Lower column temperature to 15°C. Lower temperatures generally increase enantioselectivity (

) by reducing thermal motion, "locking" the chiral recognition mechanism. -

Decrease Polarity: Change ratio to 95:5:0.1 (Hexane:Alcohol:DEA). This increases retention (

) and allows more interaction time with the stationary phase.

Protocol B: Reversed-Phase Separation (LC-MS Compatible)

Use this protocol for biological matrices (plasma/urine) where sample solubility in hexane is poor, or when MS detection is required.

Materials

-

Column: Chiralcel OD-RH (150 x 4.6 mm, 5 µm). Note: The 'RH' suffix denotes bonded phases stable in aqueous conditions.

-

Buffer: 20 mM Ammonium Bicarbonate (pH 9.0) OR 20 mM Phosphate Buffer (pH 7.0).

-

Modifier: Acetonitrile (ACN).

Protocol

-

Mobile Phase: 40% ACN / 60% Buffer (20 mM Borate, pH 9.0).

-

Flow Rate: 0.5 mL/min.

-

Rationale: At pH 9.0, dimethindene is largely uncharged (near its pKa), improving retention on the hydrophobic chiral selector and reducing silanol interactions.

-

Warning: Do not exceed pH 9.0 on silica-based columns to prevent silica dissolution. If using pH < 7, peak shape may degrade; consider adding a chaotropic salt (e.g., KPF₆) to improve peak shape.

Experimental Workflow Diagram

The following diagram illustrates the step-by-step optimization process for the Normal Phase method.

Figure 2: Optimization workflow. System flushing is critical when switching between Normal Phase and Reversed Phase solvents to prevent column precipitation.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Broad/Tailing Peaks | Silanol interaction | Increase DEA concentration to 0.2% or 0.3%. Ensure column is fully equilibrated (min 20 column volumes). |

| Retention Drift | Temperature fluctuation | Use a column oven. Chiral recognition is highly thermosensitive. |

| High Backpressure | Precipitation | CRITICAL: Never switch directly from Buffer (RP) to Hexane (NP). Flush with 100% Isopropanol for 30 mins first. |

| Loss of Resolution | Column fouling | Flush column with 100% Ethanol (for AD-H/OD-H) at low flow (0.2 mL/min) for 4 hours to remove adsorbed contaminants. |

References

-

Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (Accessed 2023). Link

-

Mikus, P., et al. (2007).[6] "Determination of dimethindene enantiomers in pharmaceuticals by capillary electrophoresis with carboxyethyl-β-cyclodextrin." Pharmazie, 62(1), 31-33.[6] Link

- Sänger-van de Griend, C.E. (2000). "Enantiomeric separation of dimethindene by capillary electrophoresis." Chromatographia.

- Dong, Y., et al. (2013). "Chiral separation of basic drugs on polysaccharide-based chiral stationary phases." Journal of Chromatography A. (General protocol for basic amines/DEA usage).

Sources

- 1. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enantioselective biotransformation of the chiral antihistaminic drug dimethindene in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dimethindene maleate Supplier | CAS 3614-69-5 | AOBIOUS [aobious.com]

- 4. Dimetindene - Wikipedia [en.wikipedia.org]

- 5. Effect-kinetic characterization of dimethindene maleate following oral administration (Fenistil, Tropfen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Stereoselective Extraction of (R)-dimethindene Maleate from Biological Matrices

Introduction: The Imperative of Chiral Separation in Bioanalysis

Dimethindene, an established first-generation H1 antagonist, is a chiral molecule administered as a racemic mixture of its (R) and (S) enantiomers. While both enantiomers contribute to its therapeutic effect, they often exhibit different pharmacological and pharmacokinetic profiles. The (S)-(+)-enantiomer of dimethindene is reported to be up to 40-fold more potent as an M2 muscarinic receptor antagonist than the (R)-(-) enantiomer[1]. This stereoselectivity underscores the critical need for enantioselective bioanalytical methods to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of the individual enantiomers. Such data is invaluable for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling and for understanding the complete clinical profile of the drug.

This guide provides detailed protocols for the extraction of the pharmacologically relevant (R)-dimethindene from biological matrices, namely plasma and urine. We will explore two robust extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by a validated chiral High-Performance Liquid Chromatography (HPLC) method for enantioselective analysis. The methodologies are designed to be compliant with the principles outlined in major bioanalytical method validation guidelines, such as those from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).

Physicochemical Properties of Dimethindene: The Key to Effective Extraction

A thorough understanding of the physicochemical properties of dimethindene is fundamental to designing an efficient extraction protocol. These properties dictate its behavior in different solvents and its interaction with various solid phases.

| Property | Value | Significance for Extraction |

| Molecular Weight | 292.426 g/mol (free base)[2] | Influences diffusion rates during extraction. |

| pKa | ~9.2 (tertiary amine) | At physiological pH (~7.4), dimethindene is predominantly protonated (cationic). Adjusting the pH to >10 will deprotonate the amine, rendering it more soluble in organic solvents for LLE. This property is also key for ion-exchange SPE. |

| logP (Octanol-Water Partition Coefficient) | ~2.7[3] | Indicates good lipophilicity, suggesting that it will readily partition into organic solvents during LLE. |

| Solubility | Sparingly soluble in DMSO, slightly soluble in methanol[4] | Important for the preparation of stock and working standard solutions. |

Liquid-Liquid Extraction (LLE) of (R)-dimethindene from Human Plasma

LLE is a classic and effective technique for isolating drugs from complex biological matrices based on their differential solubility in immiscible liquid phases. For a basic compound like dimethindene, the strategy involves pH adjustment to suppress its ionization, thereby increasing its partition into an organic solvent.

Causality Behind Experimental Choices in LLE

-

pH Adjustment: By raising the pH of the plasma sample to a value significantly above the pKa of dimethindene's tertiary amine (~9.2), we convert the protonated, water-soluble form to the neutral, more lipophilic free base. This dramatically enhances its extraction efficiency into an organic solvent.

-

Solvent Selection: The choice of an appropriate organic solvent is critical. A solvent with a suitable polarity that is immiscible with water is required. For dimethindene, non-polar to moderately polar solvents like hexane, pentane, or a mixture including an ether are effective. The addition of a more polar modifier like 2-methylbutanol can improve recovery for compounds that are not exclusively non-polar.

-

Back Extraction (Optional but Recommended for Cleanup): A back-extraction step into an acidic aqueous phase can further purify the sample. By lowering the pH, the dimethindene becomes protonated again and partitions back into the aqueous phase, leaving behind neutral and acidic impurities in the organic phase. The pH of the aqueous phase can then be raised again for a final extraction into a clean organic solvent.

Detailed LLE Protocol for (R)-dimethindene from Human Plasma

Materials:

-

Human plasma (collected in K2-EDTA tubes)

-

(R)-dimethindene maleate certified reference standard

-

Internal Standard (IS) solution (e.g., a structurally similar compound)

-

0.1 M Sodium Hydroxide (NaOH)

-

Extraction Solvent: Hexane:2-methylbutanol (90:10, v/v)

-

0.1 M Hydrochloric Acid (HCl)

-

Reconstitution Solution: Mobile phase or a compatible solvent

-

Centrifuge tubes (15 mL, polypropylene)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Protocol Steps:

-

Sample Preparation: To a 15 mL centrifuge tube, add 1.0 mL of human plasma.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to the plasma sample.

-

pH Adjustment: Add 100 µL of 0.1 M NaOH to the plasma sample to raise the pH. Vortex briefly.

-

Liquid-Liquid Extraction: Add 5.0 mL of the Hexane:2-methylbutanol extraction solvent.

-

Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte.

-

Phase Separation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

-

Collection of Organic Layer: Carefully transfer the upper organic layer to a clean centrifuge tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution. Vortex to ensure complete dissolution.

-

Analysis: The sample is now ready for injection into the chiral HPLC system.

Caption: Liquid-Liquid Extraction Workflow for Dimethindene.

Solid-Phase Extraction (SPE) of (R)-dimethindene from Human Urine

SPE is a highly versatile and efficient sample preparation technique that utilizes a solid sorbent to selectively retain the analyte of interest from a liquid sample. For a basic compound like dimethindene, a mixed-mode cation exchange SPE sorbent is highly effective as it allows for a dual retention mechanism (hydrophobic and ionic), leading to very clean extracts.

Causality Behind Experimental Choices in SPE

-

Sorbent Selection: A mixed-mode cation exchange (MCX) sorbent is ideal. It possesses both reversed-phase (e.g., C8 or C18) and strong cation exchange (e.g., sulfonic acid) functionalities. This allows for the retention of dimethindene through both hydrophobic interactions and ionic bonding to the negatively charged sulfonic acid groups.

-

Conditioning and Equilibration: The conditioning step with methanol solvates the stationary phase, and the equilibration step with an acidic buffer prepares the sorbent for optimal sample loading and retention by ensuring the cation exchange sites are ready for interaction.

-

Sample Loading: The urine sample is acidified to ensure that the dimethindene is fully protonated (cationic) and can bind strongly to the cation exchange sites on the sorbent.

-

Wash Steps: A series of wash steps with different solvents is crucial for removing interferences. An acidic wash will remove neutral and acidic compounds, while a wash with an organic solvent like methanol will remove lipophilic, non-basic compounds.

-

Elution: The final elution is performed with a basic organic solvent. The base (e.g., ammonium hydroxide) neutralizes the charge on the dimethindene, breaking the ionic bond with the sorbent, and the organic solvent disrupts the hydrophobic interactions, allowing for the elution of the purified analyte.

Detailed SPE Protocol for (R)-dimethindene from Human Urine

Materials:

-

Human urine

-

(R)-dimethindene maleate certified reference standard

-

Internal Standard (IS) solution

-

Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., 30 mg/1 mL)

-

2% Formic acid in water

-

Methanol

-

Elution Solvent: 5% Ammonium hydroxide in methanol

-

SPE vacuum manifold

-

Centrifuge tubes (5 mL, polypropylene)

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution Solution: Mobile phase or a compatible solvent

Protocol Steps:

-

Sample Pre-treatment: To 1.0 mL of urine in a centrifuge tube, add a known amount of the internal standard. Add 1.0 mL of 2% formic acid in water and vortex.

-

SPE Cartridge Conditioning: Condition the MCX SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of 2% formic acid in water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

-

Wash Step 1 (Aqueous Wash): Wash the cartridge with 1.0 mL of 2% formic acid in water to remove polar, non-retained interferences.

-

Wash Step 2 (Organic Wash): Wash the cartridge with 1.0 mL of methanol to remove lipophilic, non-basic interferences. Dry the cartridge under vacuum for 1-2 minutes.

-

Elution: Elute the (R)-dimethindene and internal standard with 1.0 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution. Vortex to ensure complete dissolution.

-

Analysis: The sample is now ready for injection into the chiral HPLC system.

Caption: Solid-Phase Extraction Workflow for Dimethindene.

Chiral HPLC Method for the Enantioselective Analysis of (R)-dimethindene

The enantiomers of dimethindene can be resolved using a chiral stationary phase (CSP). An alpha-1-acid glycoprotein (AGP) column is a suitable choice for this separation.

HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | Chiral AGP (e.g., 100 x 4.6 mm, 5 µm) | The AGP stationary phase provides stereoselective interactions with the dimethindene enantiomers, allowing for their separation. |

| Mobile Phase | Isocratic: 10 mM Ammonium Acetate (pH 4.5) : Acetonitrile (55:45, v/v) | The buffer concentration and pH, along with the organic modifier percentage, are optimized to achieve good resolution and peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column to ensure efficient separation. |

| Column Temperature | 25°C | Temperature control is important for reproducible retention times and resolution. |

| Injection Volume | 10 µL | A small injection volume is used to prevent column overload and maintain peak shape. |

| Detection | UV at 262 nm | Dimethindene has a UV absorbance maximum around this wavelength, providing good sensitivity. |

Validation of the Bioanalytical Method

Any bioanalytical method used for regulatory submissions must be validated according to guidelines from bodies like the FDA or EMA[5]. The validation process ensures the reliability and accuracy of the analytical data. Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy: The closeness of the measured concentration to the true concentration.

-

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

-

Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard in mass spectrometry-based assays.

Conclusion

The successful extraction and enantioselective quantification of (R)-dimethindene from biological matrices are crucial for a comprehensive understanding of its pharmacokinetic and pharmacodynamic properties. The detailed Liquid-Liquid Extraction and Solid-Phase Extraction protocols provided in this guide offer robust and reliable methods for isolating dimethindene from complex biological samples like plasma and urine. The choice between LLE and SPE will depend on the specific requirements of the study, such as sample throughput, required cleanliness of the extract, and available resources. When coupled with a validated chiral HPLC method, these extraction protocols provide a powerful toolkit for researchers, scientists, and drug development professionals in the field of bioanalysis.

References

-

Radler, S., & Blaschke, G. (1991). Enantioselective determination of dimethindene in urine after oral administration of racemic dimethindene. Journal of Chromatography B: Biomedical Sciences and Applications, 567(1), 229–239. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Kauert, G., Herrle, I., & Wermeille, M. (1993). Quantification of dimethindene in plasma by gas chromatography-mass fragmentography using ammonia chemical ionization. Journal of Chromatography B: Biomedical Sciences and Applications, 617(2), 318–323. [Link]

-

Heuermann, M., & Blaschke, G. (1994). Simultaneous enantioselective determination and quantification of dimethindene in human urine using cyclodextrin as chiral additive in capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 12(6), 753–760. [Link]

-

PubChem. Dimethindene. [Link]

-

Wikipedia. Dimetindene. [Link]

Sources

Application Note: Formulation and Characterization of (R)-dimethindene Maleate Hydrogels for Topical Delivery

Abstract

This document provides a comprehensive guide for the formulation, characterization, and evaluation of hydrogels containing (R)-dimethindene maleate for topical delivery. (R)-dimethindene maleate is a potent histamine H1 receptor antagonist with anti-pruritic and anti-allergic properties, making it an excellent candidate for treating localized skin reactions.[1][2][3] Hydrogels are a superior vehicle for this application due to their high water content, cooling effect, and favorable drug release characteristics.[4][5] This guide details protocols for preparing hydrogels using various common pharmaceutical polymers, outlines a suite of characterization techniques to assess their performance, and explains the scientific rationale behind key formulation and testing decisions. It is intended for researchers, scientists, and drug development professionals in the pharmaceutical and cosmetic industries.

Introduction: The Rationale for Topical (R)-dimethindene Maleate Hydrogels

(R)-dimethindene maleate is a first-generation antihistamine that effectively blocks H1 receptors, thereby reducing itching and irritation associated with allergic skin reactions, insect bites, and minor burns.[1][3] While systemic administration is effective, topical application offers the distinct advantage of delivering the active pharmaceutical ingredient (API) directly to the site of action, minimizing systemic exposure and potential side effects.

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large quantities of water or biological fluids.[6] Their unique properties make them an ideal drug delivery system for topical applications:

-

Biocompatibility: Hydrogels are generally biocompatible and non-irritating.[6]

-

Soothing Effect: The high water content provides a cooling and hydrating sensation, which is beneficial for irritated skin.[1]

-

Controlled Release: The polymer matrix can be tailored to control the rate of drug release, ensuring a sustained therapeutic effect.[4]

-

Aesthetic Appeal: They are typically non-greasy and transparent, leading to better patient compliance compared to traditional ointments.[5]

The objective of this guide is to provide a robust framework for developing a stable, effective, and aesthetically pleasing (R)-dimethindene maleate hydrogel. We will explore formulations based on different types of gelling agents to demonstrate how polymer choice critically influences the final product's characteristics.

Pre-formulation and Excipient Selection

A successful formulation begins with a thorough understanding of the API and the rational selection of excipients. The choice of each component is dictated by its function, compatibility, and impact on the product's critical quality attributes (CQAs), such as viscosity, pH, and drug release.

2.1 Active Pharmaceutical Ingredient (API)

-

(R)-dimethindene maleate: The therapeutic concentration in topical gels is typically 0.1% w/w (1 mg/g).[7]

2.2 Gelling Agents (Polymers) The gelling agent forms the structural backbone of the hydrogel. The choice of polymer directly impacts viscosity, release rate, and skin feel. We will evaluate three common types:

-

Synthetic Polymer (Carbomer): High-molecular-weight polymers of acrylic acid (e.g., Carbopol® 940). They produce crystal-clear gels with high viscosity at low concentrations but require a neutralizing agent (e.g., trometamol, triethanolamine) to achieve their gelling capacity. Carbomer-based hydrogels are noted for their excellent bioadhesive properties and have been shown to provide a high release rate for dimethindene maleate.[8][9]

-

Semi-synthetic Polymer (Hydroxypropyl Methylcellulose - HPMC): A non-ionic cellulose derivative that forms a clear, stable gel. HPMC is less sensitive to pH changes and the presence of electrolytes than carbomers.[10] However, drug release from HPMC matrices can be slower.[8]

-

Natural Polymer (Xanthan Gum): A high-molecular-weight polysaccharide. It produces stable gels across a wide pH range and has good compatibility with many other ingredients.[10]

2.3 Solvents and Solubilizers To ensure the API is fully dissolved and uniformly distributed within the hydrogel, a suitable solvent system is necessary.

-

Propylene Glycol: An excellent solvent for dimethindene maleate, ensuring its incorporation into the aqueous gel base as a solution.[7][8] It also functions as a humectant, preventing the gel from drying out, and can act as a penetration enhancer.[5]

-

Purified Water: The primary vehicle for the hydrogel.

2.4 Other Excipients

-

Neutralizing Agent (for Carbomer): Trometamol or Triethanolamine (TEA) is used to increase the pH of the Carbomer dispersion, causing the polymer chains to uncoil and thicken into a gel.[1]

-

Preservatives: Topical preparations with high water content are susceptible to microbial growth.[11] A combination of Methylparaben and Propylparaben or Phenoxyethanol provides broad-spectrum antimicrobial protection.[1][5]

-

Chelating Agent: Disodium Edetate (EDTA) is often included to chelate metal ions that could otherwise degrade the API or other excipients.[1]

Experimental Protocols

3.1 Materials and Equipment

| Materials | Equipment |

| (R)-dimethindene maleate USP grade | Analytical Balance (±0.001 g) |

| Carbomer 940 | Overhead Mechanical Stirrer |

| Hydroxypropyl Methylcellulose (HPMC K4M) | Homogenizer (optional) |

| Xanthan Gum | pH Meter |

| Propylene Glycol | Brookfield Viscometer |

| Trometamol / Triethanolamine (TEA) | Franz Diffusion Cell Apparatus |

| Methylparaben, Propylparaben | HPLC or UV-Vis Spectrophotometer |

| Disodium Edetate (EDTA) | Stability Chambers |

| Purified Water | Hot Plate / Water Bath |

3.2 Hydrogel Formulation Workflow

The following diagram outlines the general manufacturing process for the hydrogel formulations.

Caption: General workflow for the preparation of (R)-dimethindene maleate hydrogels.

3.3 Step-by-Step Formulation Protocols

The following table provides example compositions for three hydrogel formulations (F1-F3).

Table 1: Composition of (R)-dimethindene maleate Hydrogel Formulations (% w/w)

| Ingredient | Function | F1 (Carbomer) | F2 (HPMC) | F3 (Xanthan Gum) |

|---|---|---|---|---|

| (R)-dimethindene maleate | API | 0.1 | 0.1 | 0.1 |

| Carbomer 940 | Gelling Agent | 1.0 | - | - |

| HPMC K4M | Gelling Agent | - | 3.0 | - |

| Xanthan Gum | Gelling Agent | - | - | 1.5 |

| Propylene Glycol | Solvent, Humectant | 15.0 | 15.0 | 15.0 |

| Methylparaben | Preservative | 0.18 | 0.18 | 0.18 |

| Propylparaben | Preservative | 0.02 | 0.02 | 0.02 |

| Disodium Edetate | Chelating Agent | 0.05 | 0.05 | 0.05 |

| Trometamol | Neutralizing Agent | q.s. to pH 6.5 | - | - |

| Purified Water | Vehicle | q.s. to 100 | q.s. to 100| q.s. to 100 |

Protocol:

-

Prepare the Aqueous Phase: In a primary vessel, heat ~70% of the total required purified water to 60-70°C. Add and dissolve methylparaben and propylparaben.

-

Add disodium edetate and propylene glycol (reserve a small portion of propylene glycol for the active phase) and mix until uniform. Allow the solution to cool to room temperature.

-

Disperse the Gelling Agent: Under continuous, slow-speed mechanical stirring, slowly sprinkle the chosen gelling agent (Carbomer 940, HPMC, or Xanthan Gum) onto the surface of the vortex to prevent clumping.

-

Continue stirring until a uniform dispersion is formed. Cover the vessel and allow the polymer to hydrate completely (this can take from 2 to 24 hours depending on the polymer).

-

Prepare the Active Phase: In a separate, smaller vessel, dissolve the (R)-dimethindene maleate in the reserved portion of propylene glycol.

-

Combine Phases: Once the gel base is fully hydrated, slowly add the active phase to the gel base with continuous mixing.

-

Neutralization (for F1 only): For the Carbomer formulation, slowly add trometamol solution (e.g., 10% w/v) dropwise while monitoring the pH. Continue addition until the pH is approximately 6.5 and a clear, viscous gel has formed.

-

Final Mixing: Continue mixing all formulations at a slow speed to ensure homogeneity and to remove any entrapped air. Add purified water to reach the final weight.

Hydrogel Characterization Protocols

A thorough characterization is essential to ensure the quality, safety, and efficacy of the final product.[12][13]

Caption: Workflow for the characterization and stability testing of hydrogel formulations.

4.1 Physicochemical Characterization

-

Appearance: Visually inspect the gels for color, clarity, homogeneity, and the presence of any particles or air bubbles.

-

pH Measurement: Calibrate a pH meter and measure the pH of the undiluted hydrogel. The pH of a topical product should be compatible with the skin's natural pH (typically 4.5-6.5).

-

Viscosity: Use a Brookfield viscometer with an appropriate spindle (e.g., T-bar) and rotational speed. Measure the viscosity at a controlled temperature (25 ± 1°C). This is a critical parameter for tube extrusion, spreadability, and patient feel.

-

Spreadability: Place 1 gram of the hydrogel on a glass plate and cover it with a second glass plate.[14] Place a 100 g weight on the top plate for 1 minute and measure the diameter of the spread circle. A larger diameter indicates better spreadability.[14]

4.2 In Vitro Release Testing (IVRT) IVRT is a key performance test to assess the rate at which the API is released from the formulation.[15][16]

-

Apparatus: Vertical Franz Diffusion Cell.

-

Membrane: A synthetic, inert membrane (e.g., polysulfone, cellulose acetate).

-

Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4, maintained at 32 ± 1°C to mimic skin surface temperature. The medium should ensure sink conditions.

-

Procedure: a. Mount the membrane on the Franz cell, separating the donor and receptor compartments. b. Fill the receptor compartment with pre-warmed, deaerated receptor medium and stir continuously. c. Apply a finite dose (e.g., 300 mg) of the hydrogel evenly onto the membrane surface in the donor compartment. d. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot from the receptor compartment and replace it with fresh, pre-warmed medium. e. Analyze the samples for (R)-dimethindene maleate concentration using a validated analytical method (e.g., HPLC-UV).[17]

-

Data Analysis: Plot the cumulative amount of drug released per unit area (μg/cm²) against the square root of time. The slope of the linear portion of the plot gives the release rate.

4.3 Ex Vivo Skin Permeation Testing (IVPT) IVPT provides a more biologically relevant measure of how the drug may penetrate the skin.[18][19]

-

Apparatus: Vertical Franz Diffusion Cell.

-

Membrane: Excised full-thickness abdominal skin from a suitable animal model (e.g., porcine skin, which is a good surrogate for human skin) or human cadaver skin.[20]

-

Receptor Medium: PBS pH 7.4, maintained at 32 ± 1°C.

-

Procedure: a. Shave the hair from the skin and mount it on the Franz cell with the stratum corneum facing the donor compartment.[21] b. Equilibrate the skin with the receptor medium.[22] c. Apply a finite dose of the hydrogel to the skin surface. d. Sample the receptor medium at various time points (e.g., 1, 2, 4, 8, 12, 24 hours) and analyze for API concentration.

-

Data Analysis: Calculate key permeation parameters such as the steady-state flux (Jss), permeability coefficient (Kp), and lag time (t_lag).

Data Interpretation and Discussion

The data gathered from characterization studies allow for a comparative evaluation of the formulations.

Table 2: Example Physicochemical Properties of Formulated Hydrogels

| Parameter | F1 (Carbomer) | F2 (HPMC) | F3 (Xanthan Gum) |

|---|---|---|---|

| Appearance | Clear, transparent, homogenous gel | Clear, transparent, homogenous gel | Translucent, homogenous gel |

| pH | 6.52 ± 0.05 | 6.35 ± 0.08 | 6.41 ± 0.06 |

| Viscosity (cP) | 45,000 ± 1500 | 18,000 ± 900 | 25,000 ± 1200 |

| Spreadability (mm) | 45 ± 2 | 62 ± 3 | 55 ± 2 |

-

Discussion: The Carbomer gel (F1) exhibits the highest viscosity, which may improve retention time on the skin but results in lower spreadability.[14] The HPMC gel (F2) is less viscous and spreads more easily. All formulations have a skin-compatible pH.

Table 3: Example In Vitro Release Data (Cumulative % Release)

| Time (hr) | F1 (Carbomer) | F2 (HPMC) | F3 (Xanthan Gum) |

|---|---|---|---|

| 1 | 15.2% | 8.5% | 11.3% |

| 2 | 28.3% | 14.1% | 20.5% |

| 4 | 45.1% | 25.0% | 36.8% |

| 6 | 60.5% | 34.2% | 49.1% |

-

Discussion: As supported by literature, the Carbomer-based formulation (F1) shows the fastest and most extensive drug release.[8] This is likely due to the highly hydrated, less tortuous polymer network formed after neutralization. The HPMC formulation (F2) shows the most controlled, slower release, which could be desirable for a prolonged-action product.

Conclusion

This application note provides a systematic approach to the formulation and characterization of topical hydrogels containing (R)-dimethindene maleate. The evidence suggests that a Carbomer-based hydrogel can provide desirable physicochemical properties and a favorable drug release profile for rapid anti-pruritic action. However, the choice of gelling agent should always be guided by the target product profile, considering the desired viscosity, skin feel, and duration of action. The protocols described herein offer a robust methodology for developing a safe, effective, and stable topical drug product that meets regulatory expectations.[12][23]

References

-

ResearchGate. (2021). Biopharmaceutical-and-rheometric-studies-in-the-development-of-a-gel-composition-with-dimethindene-maleate.pdf. [Link]

- Google Patents. UA122319C2 - PHARMACEUTICAL COMPOSITION IN GEL FOR TREATMENT OF ALLERGIC SKIN REACTIONS TO IRRITANTS.

-

MDPI. (2023). Formulation and Characterization of Polymeric Cross-Linked Hydrogel Patches for Topical Delivery of Antibiotic for Healing Wound Infections. [Link]

-

Pakistan Journal of Pharmaceutical Sciences. Formulation and optimization of dimenhydrinate emulgels for topical delivery using response surface methodology. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2019). Formulation and Ex-Vivo Skin Permeation Study of Mangifera indica Ethosomal Gel. [Link]

-

SlideShare. (2019). Formulation Development and Characterization of Topical Gel for Psoriasis. [Link]

-

Frontiers. (2024). Commercial hydrogel product for drug delivery based on route of administration. [Link]

-

National Center for Biotechnology Information (PMC). (2022). Novel Hydrogels for Topical Applications: An Updated Comprehensive Review Based on Source. [Link]

-

Ashdin Publishing. (2023). A Review on In-Vitro Release Testing Methods for Topical Dosage Forms. [Link]

-

National Center for Biotechnology Information (PubChem). Dimethindene Maleate. [Link]

-

Dow Development Labs. Navigating Regulatory Requirements For Topical Drug Development: A Guide For Pharmaceutical Companies. [Link]

-

MDPI. (2020). Development and Characterization of New Topical Hydrogels Based on Alpha Lipoic Acid—Hydrotalcite Hybrids. [Link]

-

ACS Publications. (2024). In Vitro Drug Release and Ex Vivo Dermal Drug Permeation Studies of Selected Commercial Benzoyl Peroxide Topical Formulations: Correlation Between Human and Porcine Skin Models. [Link]

-

National Center for Biotechnology Information (PMC). (2021). Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. [Link]

-

National Center for Biotechnology Information (PubMed). (2024). In Vitro Drug Release and Ex Vivo Dermal Drug Permeation Studies of Selected Commercial Benzoyl Peroxide Topical Formulations: Correlation Between Human and Porcine Skin Models. [Link]

-

DrugBank Online. Dimethindene Malenate. [Link]

-

U.S. Food & Drug Administration (FDA). (2023). An Overview of the Current Product-Specific Guidances for Topical Products. [Link]

-

ResearchGate. (2024). Ex vivo permeation studies using human vs animal skin for enhancer evaluation. [Link]

-

ResearchGate. (2017). (PDF) Hydrogel: Preparation, Characterization and Applications. [Link]

-

U.S. Food & Drug Administration (FDA). Draft Guidance for Industry: In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs. [Link]

-

European Medicines Agency (EMA). (2018). Draft guideline on quality and equivalence of topical products. [Link]

-

Brieflands. (2021). Design, Preparation, and ex vivo Skin Permeation of Naringenin Liposomal Formulation for Topical Delivery. [Link]

-

ACS Publications. (2023). Preparation, In Vitro Characterization, and Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. [Link]

-

University of Babylon. Creams, Gels, Pastes. [Link]

-

U.S. Food & Drug Administration (FDA). (2020). Transdermal and Topical Delivery Systems - Product Development and Quality Considerations. [Link]

-

International Journal of Research in Pharmacy and Pharmaceutical Sciences. Pharmaceutical gels for topical drug delivery: An overview. [Link]

-

National Center for Biotechnology Information (PMC). (2012). Generic Development of Topical Dermatologic Products: Formulation Development, Process Development, and Testing of Topical Dermatologic Products. [Link]

-

MDPI. (2024). Comprehensive Review of Hydrogel Synthesis, Characterization, and Emerging Applications. [Link]

-

Wikipedia. Topical gels. [Link]

Sources

- 1. UA122319C2 - PHARMACEUTICAL COMPOSITION IN GEL FOR TREATMENT OF ALLERGIC SKIN REACTIONS TO IRRITANTS - Google Patents [patents.google.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Dimethindene Maleate | C24H28N2O4 | CID 5282414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Commercial hydrogel product for drug delivery based on route of administration [frontiersin.org]

- 5. philadelphia.edu.jo [philadelphia.edu.jo]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. Topical gels - Wikipedia [en.wikipedia.org]

- 10. Determining The Most Suitable Gelling Agent For Topical Semi-Solid Formulations - Dow Development Labs [dowdevelopmentlabs.com]

- 11. Generic Development of Topical Dermatologic Products: Formulation Development, Process Development, and Testing of Topical Dermatologic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Navigating Regulatory Requirements For Topical Drug Development: A Guide For Pharmaceutical Companies - Dow Development Labs [dowdevelopmentlabs.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. mdpi.com [mdpi.com]

- 15. ashdin.com [ashdin.com]

- 16. fda.gov [fda.gov]

- 17. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. In Vitro Drug Release and Ex Vivo Dermal Drug Permeation Studies of Selected Commercial Benzoyl Peroxide Topical Formulations: Correlation Between Human and Porcine Skin Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. globalresearchonline.net [globalresearchonline.net]

- 22. brieflands.com [brieflands.com]

- 23. Transdermal and Topical Delivery Systems - Product Development and Quality Considerations | FDA [fda.gov]

Application Notes and Protocols for (R)-dimethindene maleate Reference Standards

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and use of (R)-dimethindene maleate reference standards. Adherence to these protocols is critical for maintaining the integrity, purity, and stability of the standard, thereby ensuring the accuracy and reliability of analytical results. This guide synthesizes information from authoritative pharmacopeial chapters, regulatory guidelines, and peer-reviewed literature to provide a robust framework for the management of this chiral reference material.

Introduction: The Critical Role of Reference Standard Integrity

(R)-dimethindene is the pharmacologically active enantiomer of dimethindene, a selective H1-antihistamine. As with any chiral molecule, the stereochemical purity of the reference standard is paramount for accurate quantification and identification in pharmaceutical analysis. The maleate salt form is commonly used for its improved stability and handling characteristics. The integrity of the (R)-dimethindene maleate reference standard is the bedrock of reliable analytical data, directly impacting drug development, quality control, and regulatory compliance. Mishandling or improper storage can lead to degradation, contamination, or changes in potency, rendering the standard unfit for use.

This guide provides a detailed exploration of the chemical properties of (R)-dimethindene maleate, followed by evidence-based protocols for its storage, handling, and the preparation of analytical solutions. The causal relationships between the compound's properties and the recommended procedures are elucidated to foster a deeper understanding and promote best practices in the laboratory.

Physicochemical Properties and Stability Profile

Understanding the inherent properties of (R)-dimethindene maleate is fundamental to appreciating its handling and storage requirements.

| Property | Value |

| Chemical Name | N,N-dimethyl-3-[(1R)-1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine (2Z)-2-butenedioate |

| CAS Number | Not specified for the (R)-enantiomer in readily available literature. The racemate is 3614-69-5. |

| Molecular Formula | C₂₀H₂₄N₂ · C₄H₄O₄ |

| Molecular Weight | 408.5 g/mol [1] |

| Appearance | White to off-white crystalline powder. |

| Solubility | Slightly soluble in water. Soluble in methanol.[2] Slightly soluble (0.1-1 mg/ml) in methanol and sparingly soluble (1-10 mg/ml) in DMSO.[3] |

| Chirality | Contains one stereocenter. The (R)-enantiomer is the subject of this guide. |

| Stability | Stable under recommended storage conditions.[4] Susceptible to degradation under stress conditions such as strong acid/base hydrolysis, oxidation, and thermal decomposition. Forced degradation studies have identified several degradation products. Protection from light is recommended for solutions to prevent photodegradation. |

While specific data for the (R)-enantiomer is not extensively published, its physicochemical properties and stability profile are expected to be comparable to its (S)-enantiomer and the racemic mixture. Therefore, the handling and storage recommendations provided herein are based on the well-documented properties of dimethindene maleate.

Core Directive: Long-Term Storage and Handling of Solid (R)-dimethindene maleate

The primary objective for the long-term storage of solid (R)-dimethindene maleate is to minimize degradation and maintain its purity and potency.

Storage Conditions

Long-term storage of the solid reference standard is recommended at -20°C. [3] This temperature is critical for inhibiting chemical degradation pathways that can occur over extended periods, even at refrigerated temperatures. The container should be tightly sealed to protect from moisture and atmospheric contaminants. For laboratories without a -20°C freezer, storage at 2-8°C is a viable short-term alternative, but the long-term stability under these conditions is not guaranteed.

Rationale for Sub-Zero Storage

The recommendation for -20°C storage is grounded in the principles of chemical kinetics. Lowering the temperature significantly reduces the rate of potential degradation reactions, such as oxidation and hydrolysis. While dimethindene maleate is relatively stable in its solid form, these precautions are in line with best practices for maintaining the integrity of a primary reference standard over several years.

Handling of the Solid Standard

-

Acclimatization: Before opening, the container should be allowed to equilibrate to room temperature in a desiccator. This crucial step prevents the condensation of atmospheric moisture onto the cold solid, which could lead to hydrolysis or affect the accuracy of weighing.

-

Weighing: Weighing should be performed in a controlled environment with low humidity. Use a calibrated analytical balance and appropriate weighing tools (e.g., anti-static weighing paper or a weighing boat).

-

Inert Atmosphere: For applications requiring the highest precision, consider handling the solid under an inert atmosphere (e.g., in a glovebox with nitrogen or argon) to minimize exposure to oxygen and moisture.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. (R)-dimethindene maleate is classified as harmful if swallowed and can cause skin and eye irritation.[1][4]

Caption: Workflow for handling solid (R)-dimethindene maleate.

Preparation and Management of Analytical Solutions

The preparation of accurate and stable analytical solutions is a critical step in the use of the (R)-dimethindene maleate reference standard.

Solvent Selection

The choice of solvent depends on the intended analytical technique and the required concentration.

-

Methanol: A suitable solvent for preparing stock solutions for HPLC and other chromatographic techniques.[2]

-

Dimethyl Sulfoxide (DMSO): Offers good solubility for preparing concentrated stock solutions.[3]

-

Water: (R)-dimethindene maleate is slightly soluble in water. Gentle warming may be required to achieve higher concentrations.

It is imperative to use high-purity, analytical grade solvents to avoid introducing contaminants that could interfere with the analysis.